molecular formula C3H8S B166235 2-Propanethiol CAS No. 75-33-2

2-Propanethiol

Cat. No. B166235
CAS RN: 75-33-2
M. Wt: 76.16 g/mol
InChI Key: KJRCEJOSASVSRA-UHFFFAOYSA-N
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Description

2-Propanethiol, also known as isopropyl mercaptan, is a white liquid with a strong skunk-like odor . It is an alkanethiol that is propane substituted by a sulfanyl group at position 2 . It is a natural product found in Allium cepa .


Molecular Structure Analysis

The molecular formula of 2-Propanethiol is C3H8S . The IUPAC name is propane-2-thiol . The molecular weight is 76.16 g/mol . The InChI is 1S/C3H8S/c1-3(2)4/h3-4H,1-2H3 . The canonical SMILES is CC©S .


Physical And Chemical Properties Analysis

2-Propanethiol has a boiling point of 52.6 °C . Its density is 0.813 g/cm3 at 20 °C . The heat of formation in the gas phase is -76.94 ± 0.63 kJ/mol . In the liquid phase, the heat of formation is -106.6 ± 0.63 kJ/mol, and the heat of combustion is -2819.3 ± 0.48 kJ/mol .

Scientific Research Applications

Astrochemistry Conformational Analysis

2-Propanethiol has been studied for its conformational and structural stability, which is significant in astrochemistry. Researchers have analyzed the most stable conformers of 2-Propanethiol based on the rotation around the C–C and C–S bonds, contributing to a better understanding of its behavior in space-related conditions .

Material Science Adsorption Properties

In material science, 2-Propanethiol has been used to modify activated carbon with copper, enhancing its adsorption capabilities. This modification shows a high retention capacity for propanethiol, which is dependent on the number of oxygenated groups generated on the activated carbon surface .

Chemical Synthesis Reaction with Alkenes

2-Propanethiol reacts with alkenes like 3-chloro-propene to produce derivatives such as 3-isopropylsulfanyl-propene. This reaction is valuable in the synthesis of various organic compounds and can be used to create new materials or pharmaceuticals .

Thermodynamics Experimental Studies

Experimental thermodynamic studies have been conducted on 2-Propanethiol from 12 to 500 K, providing valuable data on its chemical thermodynamic properties. This information is crucial for understanding the compound’s behavior under different temperature conditions and can be applied in various scientific fields .

Safety And Hazards

2-Propanethiol is highly flammable . It may cause an allergic skin reaction . Inhalation can cause loss of sense of smell, muscular weakness, convulsions, and respiratory paralysis . Ingestion can cause nausea and vomiting . Contact with eyes or skin can cause irritation .

properties

IUPAC Name

propane-2-thiol
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InChI

InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3
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InChI Key

KJRCEJOSASVSRA-UHFFFAOYSA-N
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Canonical SMILES

CC(C)S
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Molecular Formula

C3H8S
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DSSTOX Substance ID

DTXSID1025481
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Molecular Weight

76.16 g/mol
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Physical Description

Isopropyl mercaptan is a white liquid with a strong skunk-like odor. (USCG, 1999), Liquid, Liquid with a very unpleasant odor; [Hawley] Colorless liquid with a strong skunk odor; [HSDB], colourless liquid with onion odour
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Boiling Point

126.6 °F at 760 mmHg (USCG, 1999), 52.5 °C, 57.00 to 60.00 °C. @ 760.00 mm Hg
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Flash Point

-30 °F (USCG, 1999), -30 °F (Open cup)
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Solubility

Miscible in ethanol, ether; very soluble in acetone; soluble in chloroform, soluble in oil and alcohol
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Density

0.814 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8143 at 20 °C/4 °C, 0.814-0.819
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Vapor Pressure

277.0 [mmHg], 277.3 mm Hg at 25 °C
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Product Name

2-Propanethiol

Color/Form

Colorless liquid

CAS RN

75-33-2
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Melting Point

-202.8 °F (USCG, 1999), -130.7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanethiol
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2-Propanethiol
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Q & A

Q1: What is the molecular formula and weight of 2-propanethiol?

A1: 2-Propanethiol has a molecular formula of C3H8S and a molecular weight of 76.16 g/mol. []

Q2: Is there any spectroscopic data available for 2-propanethiol?

A2: Yes, several studies provide spectroscopic data for 2-propanethiol. [, , , ] Infrared (IR) [, , ], mass [, , ], and nuclear magnetic resonance (NMR) [, ] spectra have been reported, allowing for structural characterization and identification.

Q3: What is known about the stability of 2-propanethiol under different conditions?

A3: 2-Propanethiol has been studied for its thermal decomposition. [] At temperatures between 300-500°C, it decomposes primarily into hydrogen sulfide, isobutylene, and isobutane. [] Additionally, its stability under storage conditions has been investigated, demonstrating its susceptibility to oxidation. []

Q4: Has the compatibility of 2-propanethiol with other materials been investigated?

A4: Yes, research has explored the sorption of 2-propanethiol to various indoor materials like carpets, wallpapers, and soil. [] This information is essential for understanding its potential presence and persistence in indoor environments.

Q5: Are there any known catalytic applications of 2-propanethiol?

A5: While 2-propanethiol itself might not be a widely used catalyst, it plays a crucial role in the synthesis of certain catalysts. For example, it acts as a nucleophilic substituent in the preparation of dithiophosphonates, some of which exhibit potent insecticidal activity. []

Q6: Have computational methods been applied to study 2-propanethiol?

A6: Yes, density functional theory (DFT) has been used to investigate the chemisorption of 2-propanethiol on gold surfaces. [] This type of research sheds light on the interactions between this thiol and metal surfaces, which is relevant in various fields, including materials science and catalysis.

Q7: Are there any quantitative structure-activity relationship (QSAR) models available for 2-propanethiol or related compounds?

A7: Yes, research has explored the correlation between the second gas-solid virial coefficient (B2s) and calculated molar refractivity and connectivity index values for thiols, including 2-propanethiol. [] This approach offers a QSAR model to predict the retention times of these compounds in gas chromatography.

Q8: How do structural modifications of 2-propanethiol affect its properties?

A8: Research on the inclusion stability constants of β-cyclodextrin with various mercaptans, including 2-propanethiol, demonstrates the impact of structural modifications on molecular interactions. [] The inclusion ability of β-cyclodextrin is influenced by the size and isomerization of the mercaptan, highlighting the importance of structure-activity relationships.

Q9: What are the safety considerations regarding 2-propanethiol handling and use?

A9: While specific SHE regulations are not detailed in the provided research papers, it is crucial to handle 2-propanethiol with caution. As a thiol, it is known to have a strong, unpleasant odor and can be toxic. Appropriate personal protective equipment should always be used, and handling should occur in well-ventilated areas.

Q10: What analytical techniques are commonly employed for detecting and quantifying 2-propanethiol?

A11: Gas chromatography coupled with a flame photometric detector (GC-FPD) is a commonly employed technique for detecting and quantifying 2-propanethiol in water samples. [] This method offers high sensitivity and selectivity for volatile organic sulfur compounds.

Q11: How are trace amounts of 2-propanethiol in air typically analyzed?

A12: Trace analysis of 2-propanethiol in air often involves derivatization followed by high-performance liquid chromatography (HPLC). [] One approach utilizes a Sep-PAK Florisil cartridge impregnated with 7-chloro-4-nitro-2,1,3-benzoxadiazole for derivatization, enabling sensitive detection.

Q12: What is known about the environmental fate and degradation of 2-propanethiol?

A13: Research on the sorption of 2-propanethiol to indoor materials provides insights into its environmental fate. [] The study indicates that it readily partitions into various materials, suggesting its potential persistence in indoor environments.

Q13: What are the applications of 2-propanethiol in organic synthesis?

A14: 2-Propanethiol serves as a valuable reagent in various organic synthesis reactions. One notable application is its use in the synthesis of thiadiazines and a 2-thiazolidinethione. [] This highlights its versatility in constructing heterocyclic compounds with potential biological activities.

Q14: Has 2-propanethiol been used in electrochemical synthesis?

A15: Yes, 2-propanethiol has been utilized in the electrochemical synthesis of metal thiolates. [, , ] For instance, it can be electrochemically oxidized with a sacrificial cadmium anode to produce cadmium(II) thiolates. [] This approach highlights its utility in generating organometallic compounds.

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